molecular formula C23H16N4O2 B2543074 N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide CAS No. 324526-01-4

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide

Cat. No. B2543074
CAS RN: 324526-01-4
M. Wt: 380.407
InChI Key: NKJOFPOGWQEQJE-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide, often involves the condensation reaction between o-Phenylenediamine and various carbonyl compounds, in the presence of ammonium chloride as a catalyst . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .

Scientific Research Applications

Antibacterial Activity

N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide has been synthesized and evaluated for its antibacterial potential. Researchers have found that several derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus (NCIM 5021) with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, displayed maximum activity against S. aureus (NCIM 5022) with an MIC of 13.0 μM. Furthermore, C13 exhibited bactericidal activity against S. aureus (ATCC 43300) after 24 hours of exposure .

Crystallographic Studies

The compound N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide has been characterized through crystallographic analysis. A high-quality single crystal was grown using slow evaporation solution growth techniques, allowing researchers to investigate its X-ray structure .

Medicinal Chemistry and Drug Development

Benzothiazole derivatives, including N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide, serve as important scaffolds in medicinal chemistry. These compounds have been associated with diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory effects. Some drugs containing the benzothiazole nucleus are already available in the market for various therapeutic purposes .

ADMET Profile

The ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculation indicates a favorable pharmacokinetic profile for synthesized compounds C1-18, including N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide .

properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJOFPOGWQEQJE-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.